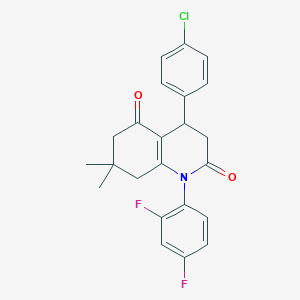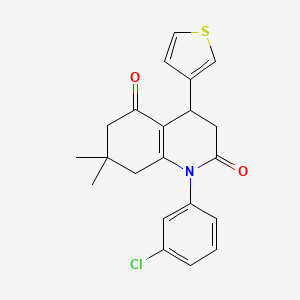
4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluorophenyl group, and a tetrahydroquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of Substituents: The chlorophenyl and difluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a Lewis acid catalyst and controlled temperature.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydroquinoline structure. This step may require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, enabling the development of novel synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorophenyl)-1-phenyl-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 4-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 4-(4-fluorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C23H20ClF2NO2 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H20ClF2NO2/c1-23(2)11-19-22(20(28)12-23)16(13-3-5-14(24)6-4-13)10-21(29)27(19)18-8-7-15(25)9-17(18)26/h3-9,16H,10-12H2,1-2H3 |
InChI-Schlüssel |
YVVZILFNELWVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15004941.png)

![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B15004957.png)
![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)

![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B15004991.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
![Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B15004999.png)
